Imidazoleacetic acid riboside

Description

Imidazoleacetic acid riboside has been reported in Caenorhabditis elegans with data available.

metabolite of imidazole acetic acid

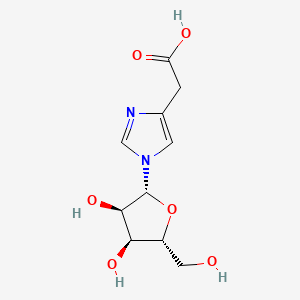

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPWEWASPTZMEK-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183789 | |

| Record name | Ribosylimidazole acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazoleacetic acid riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29605-99-0 | |

| Record name | Imidazoleacetic acid riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribosylimidazole acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribosylimidazole acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazoleacetic acid riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Synthesis of Imidazoleacetic Acid Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological synthesis of Imidazoleacetic acid riboside. A critical point of clarification is the common abbreviation "IAA," which refers to both Imidazole-4-acetic acid and the extensively studied plant hormone Indole-3-acetic acid. Given the detailed nature of the inquiry, this document addresses the biosynthesis of both compounds to ensure comprehensive coverage.

The biological synthesis of Imidazoleacetic acid riboside is a conjugative process in mammals, starting from Imidazole-4-acetic acid. This precursor is primarily derived from the amino acid histidine or the biogenic amine histamine. The riboside is formed through an intermediate ribotide, a process that is crucial in certain physiological contexts, including neurotransmission.

In contrast, the biosynthesis of Indole-3-acetic acid in plants is a well-elucidated, multi-step enzymatic process vital for plant growth and development. Several pathways, both tryptophan-dependent and independent, have been identified and are the subject of extensive research for applications in agriculture and biotechnology.

This guide presents detailed biosynthetic pathways, experimental protocols, and quantitative data for both molecules, with a significant focus on Indole-3-acetic acid to meet the in-depth requirements of the intended audience.

Part 1: Biological Synthesis of Imidazoleacetic Acid Riboside

Imidazoleacetic acid riboside is a metabolite of Imidazole-4-acetic acid (IAA) found in mammals.[1][2] Its synthesis is a two-step process involving the formation of a ribotide intermediate.

Biosynthetic Pathway

The synthesis of Imidazoleacetic acid riboside begins with the formation of its precursor, Imidazole-4-acetic acid.

Step 1: Formation of Imidazole-4-acetic acid (IAA)

There are two primary pathways for the synthesis of Imidazole-4-acetic acid:

-

From Histidine: L-histidine is converted to imidazole-4-pyruvic acid by the enzyme histidine aminotransferase (also known as histidine-2-oxoglutarate aminotransferase).[3][4] Imidazole-4-pyruvic acid is then decarboxylated to form Imidazole-4-acetic acid.

-

From Histamine: Histamine is oxidized by the enzyme diamine oxidase (DAO) to form imidazole-4-acetaldehyde.[5][6][7] This intermediate is then further oxidized to Imidazole-4-acetic acid by an aldehyde dehydrogenase.

Step 2: Formation of Imidazoleacetic acid riboside

Imidazole-4-acetic acid is conjugated with 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) in an ATP-dependent reaction to produce Imidazole-4-acetic acid ribotide.[1] This ribotide is subsequently dephosphorylated by phosphatases or 5'-nucleotidases to yield Imidazoleacetic acid riboside.[1]

Signaling Pathway and Logical Relationship

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of Imidazole-4-acetic acid from L-Histidine

This protocol describes a whole-cell biocatalytic method for the synthesis of Imidazole-4-acetic acid.[8][9][10]

-

Biocatalyst Preparation:

-

Express membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris in an E. coli host.

-

Cultivate the recombinant E. coli and harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

-

Conversion of L-Histidine to Imidazole-4-pyruvic acid (IPA):

-

Resuspend the prepared E. coli cells in a reaction buffer containing L-histidine.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking.

-

Monitor the conversion of L-histidine to IPA using HPLC.

-

-

Decarboxylation of IPA to Imidazole-4-acetic acid:

-

After the complete conversion of L-histidine, add hydrogen peroxide (H₂O₂) to the reaction mixture.

-

Incubate until the decarboxylation of IPA to Imidazole-4-acetic acid is complete, as monitored by HPLC.

-

-

Purification:

-

Separate the product from the biocatalyst and other reaction components using centrifugation and subsequent purification techniques like column chromatography.

-

Quantitative Data

| Precursor | Biocatalyst | Product | Yield | Reference |

| 50 mM L-Histidine | E. coli expressing mL-AAD from P. vulgaris | 34.97 mM Imidazole-4-acetic acid | 69.9% | [8] |

Part 2: Biological Synthesis of Indole-3-Acetic Acid (Plant Auxin)

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a crucial role in virtually every aspect of their growth and development.[11][12] Its biosynthesis is a complex process with multiple pathways.

Biosynthetic Pathways

The biosynthesis of Indole-3-acetic acid in plants can be broadly categorized into tryptophan-dependent and tryptophan-independent pathways.[13][14]

2.1.1 Tryptophan-Dependent Pathways

These pathways utilize the amino acid L-tryptophan as the precursor. Four major routes have been proposed[15]:

-

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the main pathway in plants.[11]

-

The Tryptamine (B22526) (TAM) Pathway:

-

Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC) .[14]

-

Tryptamine is then oxidized to indole-3-acetaldehyde, which is subsequently converted to Indole-3-acetic acid.

-

-

The Indole-3-Acetamide (B105759) (IAM) Pathway:

-

Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase .

-

Indole-3-acetamide is then hydrolyzed to Indole-3-acetic acid by an IAM hydrolase .

-

-

The Indole-3-Acetonitrile (B3204565) (IAN) Pathway:

-

Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile.

-

A nitrilase enzyme then converts indole-3-acetonitrile to Indole-3-acetic acid.[17]

-

2.1.2 Tryptophan-Independent Pathway

Plants can also synthesize Indole-3-acetic acid without tryptophan as an intermediate.[13][18][19] This pathway is less understood but is thought to involve an indole-containing precursor other than tryptophan. The enzyme indole (B1671886) synthase (INS) is believed to play a role in this pathway by producing indole from indole-3-glycerol phosphate.[13]

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 2: Extraction and Quantification of Endogenous Indole-3-Acetic Acid from Plant Tissue

This protocol is a generalized method for the extraction and quantification of IAA from small amounts of plant tissue.[20][21][22][23]

-

Sample Preparation:

-

Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the frozen tissue. This is crucial for accurate quantification by isotope dilution mass spectrometry.

-

-

Extraction:

-

Homogenize the tissue in a pre-chilled extraction buffer (e.g., 80% methanol) in the dark and at a low temperature (e.g., -20°C).

-

Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Purification:

-

Perform solid-phase extraction (SPE) to purify the IAA from other plant metabolites. This typically involves passing the supernatant through a series of columns (e.g., C18 and anion exchange).

-

Elute the IAA-containing fraction.

-

-

Derivatization (for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA is often methylated using diazomethane (B1218177) to increase its volatility.

-

-

Quantification:

-

Analyze the purified and derivatized sample using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the amount of endogenous IAA by comparing the signal of the endogenous analyte to that of the known amount of the added internal standard.

-

Quantitative Data

The concentration of Indole-3-acetic acid in plant tissues is highly variable depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Tissue | Typical IAA Concentration (ng/g fresh weight) |

| Arabidopsis seedlings | 10 - 50 |

| Tobacco leaves | 20 - 100 |

| Maize coleoptile tips | 100 - 500 |

Note: These are approximate values and can vary significantly.

Conclusion

This technical guide has detailed the biological synthesis of both Imidazoleacetic acid riboside and Indole-3-acetic acid. While the former is a product of conjugation in mammals with a relatively straightforward synthesis from its precursor, the latter is the result of complex, multi-pathway enzymatic processes in plants. The provided pathways, protocols, and data serve as a comprehensive resource for researchers in drug development and plant sciences. The clarification between the two "IAA" molecules is essential for accurate scientific investigation and application.

References

- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Histidine transaminase - Wikipedia [en.wikipedia.org]

- 4. Histidine transaminase (EC 2.6.1.38) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. optimaldx.com [optimaldx.com]

- 6. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 7. Diamine Oxidase (DAO): Benefits, Dosage, and Safety [healthline.com]

- 8. An efficient biocatalytic synthesis of imidazole-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.biologists.com [journals.biologists.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tryptophan-independent Auxin Biosynthesis Contributes to Early Embryogenesis in Arabidopsis----Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]

- 20. Endogenous Auxin Quantification by HPLC [bio-protocol.org]

- 21. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 22. A Simplified Method for Auxin Extraction [authors.library.caltech.edu]

- 23. quora.com [quora.com]

Imidazoleacetic acid Riboside: An Endogenous Modulator of Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-riboside) is an endogenous metabolite derived from the essential amino acid histidine. Together with its phosphorylated precursor, imidazoleacetic acid ribotide (IAA-RP), it represents a class of signaling molecules that interact with imidazoline (B1206853) receptors, influencing a range of physiological processes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and functional roles of IAA-riboside, with a focus on its implications for neuroscience and pharmacology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this unique metabolite.

Introduction

Imidazole-4-acetic acid riboside (IAA-riboside, also denoted as IAA-R) is a naturally occurring ribonucleoside found in mammalian tissues, including the brain.[1][2] It is the dephosphorylated metabolite of imidazole-4-acetic acid ribotide (IAA-RP), a molecule identified as an endogenous ligand for imidazoline receptors (I-Rs).[1][2] The discovery of these compounds has unveiled a novel signaling system with potential therapeutic relevance in conditions such as hypertension and neurological disorders.[1][3][4] This document serves as a technical resource for scientists investigating the biological significance of IAA-riboside and its potential as a drug target.

Biosynthesis and Metabolism

IAA-riboside originates from the metabolic transformation of histidine. The primary pathway involves the transamination of histidine to form imidazole-4-acetic acid (IAA).[1][2] IAA can also be produced from the oxidation of histamine.[1][2] Subsequently, IAA is conjugated with phosphoribosyl pyrophosphate (PRPP) in an ATP-dependent reaction to yield imidazole-4-acetic acid ribotide (IAA-RP).[1][5] IAA-riboside is then formed by the dephosphorylation of IAA-RP by phosphatases and 5'-nucleotidases.[1][5]

Figure 1: Biosynthetic pathway of Imidazoleacetic acid riboside.

Quantitative Data

The concentration of these metabolites varies across different tissues. While data for IAA-riboside itself is limited, its precursor, IAA-RP, has been quantified in rat brain tissue.

| Metabolite | Tissue | Species | Concentration | Reference |

| Imidazole-4-acetic acid ribotide (IAA-RP) | Brain | Rat | 1.1 ± 0.6 μg/g | [1] |

| Imidazole-4-acetic acid (IAA) | Perfused Brain | Rat | 100–200 pmol/g | [2] |

Physiological Role and Signaling Pathways

IAA-RP, and by extension its metabolite IAA-riboside, are recognized as endogenous ligands for imidazoline receptors (I-Rs), a class of receptors distinct from adrenergic receptors.[1][2] Three main subclasses of I-Rs have been identified: I₁, I₂, and I₃.[5] IAA-RP primarily acts as an agonist at I₁ and I₃ receptors.[2][6]

I₁ Receptor Signaling: I₁ receptors are implicated in the central regulation of blood pressure.[2] Activation of I₁ receptors in the rostroventrolateral medulla (RVLM) of the brainstem leads to a decrease in sympathetic outflow.[2] Microinjection of IAA-RP into the RVLM has been shown to produce hypertension, suggesting a complex regulatory role.[1][4]

I₃ Receptor Signaling: I₃ receptors are found in pancreatic beta cells and are involved in the regulation of insulin (B600854) secretion.[5][6] IAA-RP potentiates glucose-induced insulin release, an effect that is blocked by I₃ receptor antagonists.[1][6]

Neuronal Signaling: In the central nervous system, IAA-RP modulates synaptic transmission.[3][7] In the hippocampus, it induces a concentration-dependent depression of synaptic transmission at Schaffer collateral-CA1 synapses, an effect mediated by presynaptic I₁ and I₃ receptors.[3][6] IAA-riboside also produces a similar, though smaller and delayed, inhibitory effect.[3][6]

Figure 2: Signaling pathways modulated by IAA-RP.

Experimental Protocols

Identification and Quantification of IAA-ribotide by HPLC

This protocol is adapted from Prell et al. (2004).[1]

Objective: To separate and identify IAA-RP from biological samples.

Materials:

-

Dowex-AG-acetate columns

-

HPLC system

-

Mobile Phase A: 10 mM H₃PO₄, pH 2.85

-

Mobile Phase B: 750 mM KH₂PO₄, pH 4.4

-

Biological extracts (e.g., brain tissue homogenates)

-

Synthetic IAA-RP standard

Procedure:

-

Sample Preparation: Elute biological extracts from Dowex-AG-acetate columns using 1–3 N acetic acid.

-

Equilibration: Equilibrate the prepared samples and the synthetic standard with Mobile Phase A.

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Elute with a gradient of 2.5–62% Mobile Phase B.

-

Monitor absorbance at 220 nm.

-

-

Identification: The retention time of the peak corresponding to IAA-RP in the biological sample should match that of the synthetic standard. Spiking the sample with the standard should result in a proportional increase in the peak area.

Figure 3: Workflow for HPLC-based identification of IAA-RP.

Quantitative ELISA for IAA-RP

This protocol is based on the methods described by Prell et al. (2004).[1]

Objective: To quantify the concentration of IAA-RP in tissue extracts.

Materials:

-

Anti-IAA-RP antibodies (specific for the I-4-AA-RP isomer)

-

IAA-RP standards

-

Tissue extracts

-

ELISA plates and reagents (e.g., secondary antibody conjugated to HRP, substrate)

Procedure:

-

Antibody Specificity: First, confirm the specificity of the anti-IAA-RP antibodies by testing for cross-reactivity against related compounds (e.g., IAA-R, I-5-AA-RP, IAA, purine (B94841) and pyrimidine (B1678525) ribose phosphates).

-

Standard Curve: Prepare a standard curve using known concentrations of synthetic IAA-RP.

-

ELISA:

-

Coat ELISA plates with an appropriate capture antibody or antigen conjugate.

-

Add standards and tissue extracts to the wells.

-

Add the primary anti-IAA-RP antibody.

-

Add the enzyme-linked secondary antibody.

-

Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

-

Quantification: Determine the concentration of IAA-RP in the samples by interpolating their signal on the standard curve.

Radioligand Binding Assay for Imidazoline Receptors

This protocol is a general representation based on methods for studying I₁ receptor binding.[1]

Objective: To determine the binding affinity of IAA-RP and IAA-riboside to imidazoline receptors.

Materials:

-

Tissue homogenates expressing imidazoline receptors (e.g., adrenal medulla for I₁ receptors)

-

Radiolabeled ligand (e.g., [³H]clonidine)

-

Unlabeled ligands for competition (IAA-RP, IAA-riboside)

-

Incubation buffer (e.g., Tris·HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the tissue homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligands (IAA-RP or IAA-riboside).

-

Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) for each unlabeled ligand.

Implications for Drug Development

The discovery of an endogenous signaling pathway involving IAA-riboside and its precursor opens new avenues for therapeutic intervention.

-

Hypertension: Modulators of I₁ receptors that mimic or antagonize the effects of IAA-RP could represent a novel class of antihypertensive drugs.

-

Metabolic Disorders: Given the role of I₃ receptors in insulin secretion, targeting this pathway could offer new treatments for type 2 diabetes.

-

Neurological and Psychiatric Disorders: The influence of IAA-RP on synaptic transmission suggests that drugs targeting imidazoline receptors could be beneficial in conditions characterized by neuronal hyperexcitability or synaptic dysfunction.

Conclusion

Imidazoleacetic acid riboside is an integral part of a newly appreciated endogenous signaling system. As the metabolite of the active ligand IAA-RP, its presence and concentration may serve as important biomarkers for the activity of this pathway. Further research into the precise roles of both IAA-RP and IAA-riboside, their transport, and the detailed structure and function of imidazoline receptors will be crucial for translating these fundamental discoveries into novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for researchers and drug developers to explore this exciting field.

References

- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide on the Enzymatic Conversion of Imidazoleacetic Acid-Ribotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid-ribotide (IAA-RP) is a physiologically significant molecule implicated in neurotransmission and cellular signaling. Its enzymatic synthesis from imidazoleacetic acid (IAA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is a key step in its biological activity. This technical guide provides a comprehensive overview of the enzymatic conversion of IAA to IAA-RP, catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase (IPRT). The guide details the enzyme's classification, reaction mechanism, and the broader signaling context of its product, IAA-RP. Furthermore, it presents a detailed, adaptable experimental protocol for the enzyme assay and purification, alongside a summary of the (currently limited) available quantitative data. This document is intended to serve as a foundational resource for researchers investigating the metabolism and signaling roles of IAA-RP, and for professionals in drug development targeting associated pathways.

Introduction

Imidazoleacetic acid-ribotide (IAA-RP) has emerged as a critical endogenous neuromodulator, exerting its effects through imidazoline (B1206853) receptors.[1][2][3] Its formation is a pivotal event, converting the less active precursor, imidazoleacetic acid (IAA), into a potent signaling molecule. The enzymatic conversion is catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase, also known as 5-phosphoribosylimidazoleacetate synthetase. This enzyme belongs to the ligase family, specifically those forming carbon-nitrogen bonds, and is classified under EC 6.3.4.8.[2][4][5] The reaction involves the ligation of imidazole-4-acetate and 5-phosphoribosyl diphosphate (B83284), driven by the hydrolysis of ATP.[2][4][5] Understanding the intricacies of this enzymatic conversion is paramount for elucidating the physiological and pathological roles of IAA-RP and for the development of novel therapeutic agents targeting the imidazoline system.

Enzymatic Reaction and Mechanism

The synthesis of IAA-RP is a complex ligation reaction that utilizes the energy derived from ATP hydrolysis.

Enzyme: Imidazoleacetate—phosphoribosyldiphosphate ligase (IPRT) EC Number: 6.3.4.8[2][4][5] Reaction: ATP + imidazole-4-acetate + 5-phosphoribosyl diphosphate + H₂O ⇌ ADP + phosphate (B84403) + 1-(5-phosphoribosyl)imidazole-4-acetate + diphosphate[4][5]

The reaction proceeds by the transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N-1 position of the imidazole (B134444) ring of imidazoleacetic acid.[6] This process is energetically coupled to the hydrolysis of ATP to ADP and inorganic phosphate, which drives the reaction forward.

Signaling Pathway of Imidazoleacetic Acid-Ribotide

IAA-RP functions as an endogenous agonist at imidazoline receptors (I-Rs), which are involved in the central regulation of blood pressure and other neurological processes.[1][2][3] The signaling cascade initiated by IAA-RP binding to I-Rs, particularly the I₁ subtype, is believed to involve the modulation of downstream effector systems, leading to a decrease in sympathetic outflow.

References

- 1. ACTION AND METABOLISM OF THYROID HORMONES AND IODINE-DONATING SUBSTANCES. II. SITE OF ACTION IN THE RESPIRATORY CHAIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudouridylate Synthetase of Escherichia coli: a Catabolite-Repressible Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enzyme-database.org [enzyme-database.org]

- 5. KEGG ENZYME: 6.3.4.8 [genome.jp]

- 6. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Phosphatases in the Formation of Imidazoleacetic Acid Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) is the dephosphorylated metabolite of imidazoleacetic acid ribotide (IAA-RP), a putative neurotransmitter and modulator of imidazoline (B1206853) receptors with significant implications for physiological processes, including blood pressure regulation. The conversion of IAA-RP to IAA-R is a critical step in its metabolism and is catalyzed by a class of enzymes known as phosphatases. This technical guide provides an in-depth exploration of the role of these enzymes in the formation of IAA-R, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. Understanding the kinetics and regulation of this dephosphorylation event is paramount for researchers in neuroscience and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting the imidazoline system.

Introduction

Imidazoleacetic acid ribotide (IAA-RP) has been identified as an endogenous ligand for imidazoline receptors, playing a role in various central nervous system functions.[1][2][3] Its biological activity is tightly regulated by its metabolic conversion to imidazoleacetic acid riboside (IAA-R). This conversion is facilitated by the enzymatic removal of a phosphate (B84403) group, a reaction catalyzed by phosphatases.[2][4][5] Several types of phosphatases, including alkaline phosphatase, acid phosphatase, and ecto-5'-nucleotidases (a type of apyrase), are implicated in this process.[2][5] Preliminary in vitro studies suggest a hierarchy of activity, with alkaline phosphatase exhibiting the highest rate of dephosphorylation of IAA-RP, followed by acid phosphatase and then 5'-ecto-nucleotidase. The precise regulation of IAA-RP levels through dephosphorylation is crucial for modulating its signaling effects.

Quantitative Data on Phosphatase Activity

While specific kinetic data for the dephosphorylation of imidazoleacetic acid ribotide (IAA-RP) by various phosphatases are not extensively available in the current literature, we can draw comparisons from studies on analogous nucleotide and phosphate ester substrates. The following tables summarize representative kinetic parameters for alkaline phosphatase, acid phosphatase, and apyrase acting on different substrates. This data provides a valuable reference for understanding the general enzymatic efficiency of these phosphatases.

Table 1: Kinetic Parameters of Alkaline Phosphatase with Various Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| p-Nitrophenyl phosphate | Calf Intestine | 40 ± 3 | 72.8 ± 1.2 | ~8.2 | [6] |

| p-Nitrophenyl phosphate | Calf Intestine | 760 | 3.12 (µmoles/min/unit) | 11.0 (Tris-HCl) | [7] |

| p-Nitrophenyl phosphate | E. coli | 29 | 0.0254 (mM/min) | 9.0 | [8] |

Table 2: Kinetic Parameters of Acid Phosphatase with Various Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Pyridoxal (B1214274) 5'-phosphate | Tobacco Plants | 0.24 | 2.76 | 5.5 | [9] |

| p-Nitrophenyl phosphate | Pseudomonas sp. | 0.34 - 0.49 | 0.0097 - 0.019 (M/s) | 4.0 - 8.0 | [10] |

Table 3: Specific Activity of Apyrase with Nucleotide Substrates

| Substrate | Enzyme Source | Specific Activity (units/mg) | Optimal pH | Reference |

| ATP | Recombinant E. coli | 3,000 | 6.5 | [1] |

| ATP | Poplar | >7000 (µM Pi/min/mg) | Not specified | [11] |

Note: The kinetic parameters presented are for the specified substrates and may not directly reflect the values for imidazoleacetic acid ribotide. This data is intended to provide a comparative context for the enzymatic activities of these phosphatases.

Signaling Pathways and Experimental Workflows

The conversion of IAA-RP to IAA-R is a key metabolic step that terminates the signaling of IAA-RP at imidazoline receptors. This process is crucial for maintaining homeostasis in physiological systems regulated by this pathway, such as the vestibulo-sympathetic reflex involved in blood pressure control.

References

- 1. neb.com [neb.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermotolerant class A acid phosphatase active across broad pH range and diverse substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances Clarifying the Structure and Function of Plant Apyrases (Nucleoside Triphosphate Diphosphohydrolases) - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Imidazoleacetic Acid Riboside and its Precursor in Central Nervous System Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) and its phosphorylated precursor, imidazoleacetic acid-ribotide (IAA-RP), are endogenous molecules increasingly recognized for their neuromodulatory roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, distribution, and function of these compounds, with a particular focus on the activity of IAA-RP as an endogenous agonist at imidazoline (B1206853) receptors. We present key quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and therapeutic development in this area.

Introduction

The discovery of endogenous ligands for imidazoline receptors has opened new avenues for understanding neuronal signaling and developing novel therapeutics. Imidazole-4-acetic acid-ribotide (IAA-RP) has been identified as a key putative neurotransmitter or neuromodulator in the mammalian brain.[1][2] It is synthesized from histidine and acts as an agonist at both imidazoline (I) and α2-adrenergic receptors (α2-ARs).[2] Its dephosphorylated metabolite, imidazole-4-acetic acid riboside (IAA-R), also exhibits biological activity, albeit to a lesser extent.[3][4] This guide will delve into the core aspects of IAA-RP and IAA-R function in the CNS.

Biosynthesis and Metabolism

The primary pathway for the synthesis of IAA-RP in the CNS begins with the amino acid L-histidine.[5] Histidine undergoes transamination to form imidazoleacetic acid (IAA).[1] IAA is then ribosylated in a unique ATP-dependent reaction to form imidazole-4-acetic acid-ribotide (IAA-RP).[2] Subsequently, IAA-RP can be dephosphorylated by phosphatases and 5'-nucleotidases to yield its metabolite, imidazole-4-acetic acid riboside (IAA-R).[1][4]

References

- 1. pnas.org [pnas.org]

- 2. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

Imidazoleacetic Acid Riboside: An In-depth Technical Guide on a Key Histamine Metabolism Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) is a significant, yet often overlooked, product of histamine (B1213489) metabolism. While the primary pathways of histamine degradation via methylation and oxidative deamination are well-established, the subsequent formation of imidazoleacetic acid (IAA) and its ribosylated derivatives, imidazoleacetic acid ribotide (IAA-RP) and IAA-R, represents a crucial branch of this metabolic network. Notably, IAA-RP has emerged as an endogenous ligand for imidazoline (B1206853) receptors, implicating this pathway in a range of physiological processes, including neurotransmission and cardiovascular regulation. This technical guide provides a comprehensive overview of the biosynthesis of IAA-R, detailed experimental protocols for its quantification, a summary of available quantitative data, and a depiction of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Histamine, a biogenic amine derived from the amino acid histidine, plays a pivotal role in numerous physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission[1]. The biological actions of histamine are terminated through two primary metabolic pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO)[2]. The oxidative pathway leads to the formation of imidazoleacetic acid (IAA), a precursor to the ribosylated metabolites, imidazoleacetic acid ribotide (IAA-RP) and its dephosphorylated product, imidazoleacetic acid riboside (IAA-R)[1][2].

While IAA itself is known to act as a GABAA receptor agonist, the discovery of IAA-RP as an endogenous ligand for imidazoline receptors (I-Rs) has opened new avenues of research into the broader physiological significance of this metabolic route[1][3]. IAA-R, as the terminal, dephosphorylated metabolite of IAA-RP, is a key component of this pathway and its quantification can provide valuable insights into histamine metabolism and the activity of the imidazoline receptor system.

Histamine Metabolism and the Formation of Imidazoleacetic Acid Riboside

The metabolic journey from histamine to imidazoleacetic acid riboside involves a series of enzymatic steps. Understanding this pathway is crucial for interpreting the physiological and pathological relevance of IAA-R levels.

The Two Major Pathways of Histamine Metabolism

Histamine is metabolized by two main enzymatic pathways, the localization of which dictates the primary route of degradation.

-

Methylation Pathway: In the central nervous system, histamine is primarily methylated by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine[2][4]. This is then further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to tele-methylimidazoleacetic acid (t-MIAA)[1][2].

-

Oxidative Deamination Pathway: In peripheral tissues, histamine is predominantly metabolized by diamine oxidase (DAO) , which catalyzes the oxidative deamination of histamine to form imidazoleacetaldehyde[1][5]. This intermediate is rapidly converted to imidazoleacetic acid (IAA) by an aldehyde dehydrogenase[1].

Biosynthesis of Imidazoleacetic Acid Riboside

Imidazoleacetic acid serves as the substrate for the synthesis of its ribosylated derivatives.

-

Formation of Imidazoleacetic Acid Ribotide (IAA-RP): IAA is conjugated with 5-phosphoribosyl-1-pyrophosphate (PRPP) in an ATP-dependent reaction catalyzed by imidazoleacetic acid 5'-phosphoribosyl transferase (IAPT) to produce imidazoleacetic acid ribotide (IAA-RP)[6][7].

-

Formation of Imidazoleacetic Acid Riboside (IAA-R): IAA-RP is subsequently dephosphorylated by phosphatases and 5'-ectonucleotidases to yield imidazoleacetic acid riboside (IAA-R) [1][3][8].

The following diagram illustrates the histamine metabolism pathway leading to the formation of imidazoleacetic acid riboside.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Buy Imidazoleacetic acid riboside | 29605-99-0 [smolecule.com]

- 7. enzyme-database.org [enzyme-database.org]

- 8. scispace.com [scispace.com]

Tissue Distribution of Imidazoleacetic Acid Riboside in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of imidazoleacetic acid riboside (IAA-R) in rats. It is designed to be a valuable resource for researchers and professionals involved in drug development and related scientific fields. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows.

Introduction

Imidazoleacetic acid riboside is the dephosphorylated metabolite of imidazoleacetic acid-ribotide (IAA-RP). IAA-RP is a putative neurotransmitter or neuromodulator in the mammalian brain.[1] The formation of imidazoleacetic acid (IAA), the precursor to IAA-R, can occur through the transamination of histidine or the oxidation of histamine.[1][2] In the central nervous system, the primary pathway is believed to be the transamination of histidine.[2] IAA is subsequently ribosylated to form IAA-RP, which is then dephosphorylated to yield IAA-R.[1][2] Understanding the tissue distribution of IAA-R is crucial for elucidating its physiological roles and potential as a therapeutic target.

Quantitative Tissue Distribution

The following tables summarize the quantitative data on the levels of imidazoleacetic acid (ImAA) and its conjugate (ImAA-C), which is primarily composed of imidazoleacetic acid riboside, in various tissues of normal adult male Wistar rats.

Table 1: Endogenous Levels of Imidazoleacetic Acid (ImAA) and its Conjugate (ImAA-C) in Rat Tissues

| Tissue | ImAA (nmol/g wet weight) | ImAA-C (nmol/g wet weight) |

| Brain | 0.23 ± 0.02 | 0.15 ± 0.01 |

| Heart | 0.10 ± 0.01 | 0.08 ± 0.01 |

| Lung | 0.18 ± 0.01 | 0.10 ± 0.01 |

| Liver | 0.55 ± 0.04 | 0.25 ± 0.02 |

| Kidney | 1.25 ± 0.08 | 0.85 ± 0.05 |

| Spleen | 0.15 ± 0.01 | 0.09 ± 0.01 |

| Stomach | 0.30 ± 0.02 | 0.12 ± 0.01 |

| Intestine | 0.28 ± 0.02 | 0.11 ± 0.01 |

| Muscle | 0.08 ± 0.01 | 0.05 ± 0.01 |

Data presented as mean ± s.e.mean for 5 rats.

Table 2: Endogenous Levels of Imidazoleacetic Acid (ImAA) and its Conjugate (ImAA-C) in Rat Serum and Urine

| Sample | ImAA | ImAA-C |

| Serum (nmol/ml) | 0.08 ± 0.01 | 0.06 ± 0.01 |

| Urine (µmol/day) | 0.15 ± 0.02 | 1.20 ± 0.15 |

Data presented as mean ± s.e.mean for 5 rats.

Experimental Protocols

The data presented in this guide were primarily derived from studies employing specific and sensitive analytical methods. The following is a detailed description of the key experimental protocols used in the cited literature.

Animal Model

-

Species: Male Wistar rats

-

Weight: 200-250 g

-

Housing: Housed in a controlled environment with a standard diet and water ad libitum.

Tissue and Sample Collection

-

Rats were sacrificed by decapitation.

-

Tissues (brain, heart, lung, liver, kidney, spleen, stomach, intestine, and muscle) were rapidly excised, weighed, and immediately frozen in liquid nitrogen.

-

Blood was collected, and serum was separated by centrifugation.

-

For urine collection, rats were housed in metabolic cages for 24 hours.

Sample Preparation and Extraction

-

Frozen tissues were homogenized in 5 volumes of 0.4 M perchloric acid.

-

The homogenates were centrifuged at 10,000 g for 15 minutes at 4°C.

-

The resulting supernatants were collected for analysis.

-

Serum and urine samples were deproteinized with an equal volume of 0.8 M perchloric acid and centrifuged.

Analytical Method: Enzymatic Assay for Imidazoleacetic Acid and its Conjugate

A sensitive enzymatic method was employed for the quantification of ImAA and ImAA-C.

-

Measurement of ImAA:

-

The assay is based on the enzymatic conversion of ImAA, which is measured by a corresponding change in NADH concentration.

-

The reaction mixture contained potassium phosphate (B84403) buffer, NADH, and imidazoleacetate monooxygenase.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was measured spectrophotometrically to determine the concentration of ImAA.

-

-

Measurement of ImAA-C (Imidazoleacetic Acid Riboside):

-

To measure the conjugated form, the tissue extracts were first subjected to acid hydrolysis to convert ImAA-C to free ImAA.

-

The samples were heated in 1 M HCl at 100°C for 10 minutes.

-

After hydrolysis, the samples were neutralized and assayed for total ImAA using the same enzymatic method described above.

-

The concentration of ImAA-C was calculated by subtracting the concentration of free ImAA from the total ImAA concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of imidazoleacetic acid riboside and the experimental workflow for its quantification in rat tissues.

References

- 1. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]

Imidazoleacetic Acid Riboside and its Interaction with Imidazoline Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between imidazoleacetic acid riboside (IAA-riboside) and its phosphorylated form, imidazoleacetic acid ribotide (IAA-RP), with imidazoline (B1206853) receptors. It consolidates key findings on binding affinities, functional outcomes, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Introduction to Imidazoleacetic Acid Riboside and Imidazoline Receptors

Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous molecule identified in mammalian tissues, including the brain, that acts as a ligand for imidazoline receptors (I-Rs).[1][2][3] Its dephosphorylated metabolite is imidazoleacetic acid-riboside (IAA-R).[1][2][4] Imidazoline receptors are a family of non-adrenergic receptors that are involved in a variety of physiological processes, including the regulation of blood pressure, insulin (B600854) secretion, and neurotransmission.[3][5][6] There are three main classes of imidazoline receptors: I1, I2, and I3.[3][6][7]

IAA-RP has been shown to interact with I1 and I3 receptors, leading to downstream physiological effects.[1][4] This guide will explore these interactions in detail, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the interaction of imidazoleacetic acid ribotide and riboside with imidazoline receptors.

Table 1: Binding Affinities of Imidazoleacetic Acid Ribotide (IAA-RP) and Imidazoleacetic Acid Riboside (IAA-R) to Imidazoline Receptors

| Compound | Receptor Subtype | Tissue/Cell Line | Binding Assay Ligand | Ki (Inhibition Constant) | Reference |

| IAA-RP | I1 | Bovine Adrenal Medulla | [3H]clonidine | 13 ± 2 µM | [3] |

| IAA-R | I1 | Bovine Adrenal Medulla | [3H]clonidine | 24 ± 5 µM | [3] |

| IAA-RP | I-R (and α2-receptors) | Bovine Rostroventrolateral Medulla (RVLM) | p-[125I]iodoclonidine | High affinity: 100 ± 19 nM; Low affinity: 60 ± 48 µM | [3] |

Table 2: Functional Effects of Imidazoleacetic Acid Ribotide (IAA-RP) and Imidazoleacetic Acid Riboside (IAA-R)

| Functional Assay | Compound (Concentration) | Effect | Antagonist (Concentration) that Blocks Effect | Reference |

| Synaptic Transmission (fEPSP slope) in rat hippocampal slices | IAA-RP (10 µM) | Reduction to 51.2 ± 5.7% of baseline | Efaroxan (50 µM), KU-14R (partial) | [1][4][8] |

| Synaptic Transmission (fEPSP slope) in rat hippocampal slices | IAA-R (10 µM) | Reduction to 65.9 ± 3.8% of baseline | Not specified | [1][4] |

| [3H]Arachidonic Acid Release from PC12 cells | IAA-RP (10 µM) | 68 ± 29% increase | Efaroxan (10 µM) | [3][9] |

| Insulin Release from rat pancreatic islets | IAA-RP (1 µM) | Potentiation of glucose-stimulated insulin secretion | Efaroxan (100 µM) | [9] |

| Blood Pressure | Microinjection of IAA-RP into the RVLM | Hypertension | Not specified | [3][9] |

| Blood Pressure | Intracerebroventricular administration of Imidazoleacetic acid (IAA) | Hypotension | Bicuculline methiodide (15 µg/kg) | [10] |

Signaling Pathways

The interaction of IAA-RP with imidazoline receptors triggers specific downstream signaling cascades. The following diagrams illustrate these pathways.

Caption: Signaling pathway for IAA-RP-induced synaptic depression.

Caption: IAA-RP-mediated potentiation of insulin secretion in pancreatic β-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Imidazoline Receptor Binding Assay

Objective: To determine the binding affinity of imidazoleacetic acid ribotide (IAA-RP) and its analogues to imidazoline receptors.

Materials:

-

Bovine adrenal medulla or rostroventrolateral medulla (RVLM) membranes.[3]

-

Tris buffer (5 mM, pH 7.7) containing EDTA, EGTA, and MgCl2 (all 500 µM).[3]

-

Radioligand: [3H]clonidine or p-[125I]iodoclonidine.[3]

-

Competitors: Imidazoleacetic acid ribotide (IAA-RP), imidazoleacetic acid riboside (IAA-R).

-

For discriminating I-Rs from α2-receptors: (–)epinephrine (100 µM) or cimetidine (B194882) (10 µM).[3]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membrane suspensions from the chosen tissue in Tris buffer.[3]

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competitor (e.g., IAA-RP).

-

For assays in tissues containing both I-Rs and α2-receptors (like RVLM), perform parallel experiments in the presence of a masking agent. To measure binding to I-Rs, mask α2-receptors with epinephrine. To measure binding to α2-receptors, mask I-Rs with cimetidine.[3]

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Caption: Experimental workflow for imidazoline receptor binding assay.

In Vitro Insulin Secretion Assay

Objective: To assess the effect of imidazoleacetic acid ribotide on glucose-stimulated insulin secretion from pancreatic islets.

Materials:

-

Isolated rat pancreatic islets.

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with appropriate glucose concentrations.

-

Imidazoleacetic acid ribotide (IAA-RP).

-

Secretagogues (e.g., glucose) and antagonists (e.g., efaroxan).

-

Insulin radioimmunoassay (RIA) or ELISA kit.

Procedure:

-

Isolate pancreatic islets from rats using collagenase digestion.

-

Pre-incubate the islets in KRBB with a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.[11]

-

Incubate groups of islets with varying concentrations of glucose (e.g., 4, 6, and 20 mM) in the presence or absence of IAA-RP.[9]

-

To investigate the receptor involvement, co-incubate with an appropriate antagonist like efaroxan.[9]

-

After the incubation period, collect the supernatant.

-

Measure the insulin concentration in the supernatant using an insulin RIA or ELISA kit.

-

Normalize the insulin secretion to the islet number or protein content.

Blood Pressure Measurement in Animal Models

Objective: To evaluate the in vivo effect of centrally administered imidazoleacetic acid ribotide on blood pressure.

Materials:

-

Anesthetized rats or mice.

-

Stereotaxic apparatus for intracerebroventricular or RVLM microinjections.

-

Imidazoleacetic acid ribotide (IAA-RP) solution.

-

Blood pressure transducer and recording system.

-

Catheters for arterial cannulation.

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the target brain region (e.g., lateral ventricle for intracerebroventricular injection or the RVLM).

-

Insert a microinjection cannula into the target region.

-

Cannulate the femoral or carotid artery and connect the catheter to a pressure transducer to record arterial blood pressure.[12][13]

-

After a stable baseline blood pressure is established, microinject a small volume of the IAA-RP solution.

-

Continuously monitor and record blood pressure and heart rate before, during, and after the injection.

-

Data can also be collected using non-invasive tail-cuff plethysmography.[12][14]

Conclusion

Imidazoleacetic acid ribotide is an important endogenous signaling molecule that modulates key physiological functions through its interaction with imidazoline receptors. Its ability to influence synaptic transmission, insulin secretion, and blood pressure highlights the therapeutic potential of targeting the imidazoline receptor system. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development to further explore the roles of imidazoleacetic acid riboside and its derivatives.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]

- 8. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductions in blood pressure, heart rate and renal sympathetic nervous discharge after imidazole-4-acetic acid: mediation through central gamma-aminobutyric acid (GABA) receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kentscientific.com [kentscientific.com]

- 13. Measuring blood pressure in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

A Technical Guide to the Structural Characterization of Imidazoleacetic Acid Riboside

Introduction

Imidazoleacetic acid riboside (IAA-R) is an endogenous imidazole (B134444) ribonucleoside found in mammalian tissues.[1][2] As a metabolite of histidine, it plays a role in various biological processes and is recognized as a potential neurotransmitter or neuromodulator in the central nervous system.[1][3] Its precursor, imidazoleacetic acid-ribotide (IAA-RP), is an endogenous ligand for imidazoline (B1206853) receptors, implicating IAA-R in the central regulation of functions like blood pressure.[1][4] This technical guide provides a comprehensive overview of the structural characterization of Imidazoleacetic acid riboside, presenting key data, experimental protocols, and relevant biochemical pathways for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Imidazoleacetic acid riboside is an organic compound featuring a ribosyl group N-linked to an imidazoleacetic acid moiety.[3][5] The endogenously identified isomer is specifically imidazole-4-acetic acid-riboside.[1][4][6] Its core chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid[3] |

| Synonyms | IAA-R, Ribosylimidazole-4-acetic acid, (1-Ribosylimidazole)-4-acetic acid[3][5] |

| CAS Number | 29605-99-0[2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₆[3][7] |

| Molecular Weight | 258.23 g/mol [3] |

| Monoisotopic Mass | 258.08517 Da[7] |

| Canonical SMILES | C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O[3] |

| InChI Key | AHPWEWASPTZMEK-PEBGCTIMSA-N[3] |

| Predicted XLogP | -2.1[7] |

| Hydrogen Bond Donors | 4[8] |

| Hydrogen Bond Acceptors | 7[8] |

Spectroscopic and Analytical Data

The structural elucidation of Imidazoleacetic acid riboside relies on standard analytical techniques, primarily mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for identifying and quantifying IAA-R in biological matrices. Gas chromatography-mass spectrometry (GC/MS) has been successfully used to confirm its presence in rat brain and cerebrospinal fluid.[1] High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is employed for separation and sensitive detection.[1][4]

Predicted collision cross-section (CCS) values provide an additional parameter for compound identification in ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 259.09245 | 154.3 |

| [M+Na]⁺ | 281.07439 | 161.2 |

| [M-H]⁻ | 257.07789 | 154.6 |

| [M+NH₄]⁺ | 276.11899 | 167.9 |

| [M+K]⁺ | 297.04833 | 159.9 |

| [M+H-H₂O]⁺ | 241.08243 | 148.3 |

| Data sourced from PubChem CID 440569.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

No public records of the single-crystal X-ray diffraction data for Imidazoleacetic acid riboside were identified. This data would be invaluable for definitively confirming its three-dimensional structure and intramolecular interactions.

Biological Context and Synthesis

Biosynthetic Pathway

Imidazoleacetic acid riboside is a downstream metabolite of the amino acid histidine. The primary pathway in the central nervous system involves the transamination of histidine to form imidazoleacetic acid (IAA).[1] IAA is then conjugated with phosphoribosyl-pyrophosphate in an ATP-dependent reaction to produce imidazoleacetic acid-ribotide (IAA-RP).[1] Finally, IAA-R is formed through the dephosphorylation of IAA-RP by phosphatases.[1][3]

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Imidazoleacetic acid riboside | 29605-99-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound Imidazoleacetic acid riboside (FDB022964) - FooDB [foodb.ca]

- 6. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - Imidazoleacetic acid riboside (C10H14N2O6) [pubchemlite.lcsb.uni.lu]

- 8. Imidazoleacetic acid riboside|lookchem [lookchem.com]

A Comprehensive Technical Guide to the Chemical Properties of Ribosylimidazole-4-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosylimidazole-4-acetic acid, also known as imidazoleacetic acid riboside (IAA-R), is an endogenous metabolite found in various mammalian tissues, including the brain.[1] It belongs to the class of imidazole (B134444) ribonucleosides and ribonucleotides. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of ribosylimidazole-4-acetic acid, with a focus on its role as a ligand for imidazoline (B1206853) receptors. While experimental data for some properties of this specific compound are limited, this guide consolidates available predicted data and relevant experimental information for closely related compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Ribosylimidazole-4-acetic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₆ | [2] |

| Molecular Weight | 258.23 g/mol | [3] |

| IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | [4] |

| CAS Number | 29605-99-0 | [3] |

| Physical Description | Solid (Predicted) | [4] |

| Melting Point | Not Available (Experimental) 218-222 °C (for 4-Imidazoleacetic acid HCl) | |

| Boiling Point | 676.9 °C at 760 mmHg (Predicted) | [2] |

| Water Solubility | 27 g/L (Predicted) 100 mg/mL (for 4-Imidazoleacetic acid HCl) | |

| pKa (Strongest Acidic) | 3.4 (Predicted) | |

| pKa (Strongest Basic) | 6.16 (Predicted) | |

| LogP | -2.1 (Predicted) | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis

The synthesis of 1-β-D-ribofuranosyl-4(5)-glyoxalinylacetic acid, a historical name for ribosylimidazole-4-acetic acid, was first reported by Baddiley, Buchanan, Hayes, and Smith in 1958. While the full experimental details from this publication are not readily accessible, the general approach to nucleoside synthesis involves the condensation of a protected ribose derivative with the imidazole heterocycle, followed by deprotection steps.

A more recent biocatalytic method has been developed for the synthesis of the related compound, imidazole-4-acetic acid (IAA), from L-histidine. This environmentally friendly approach utilizes an E. coli whole-cell biocatalyst expressing L-amino acid deaminase, followed by decarboxylation with H₂O₂. While this method does not directly produce the ribosylated form, it highlights a modern approach to synthesizing the core imidazoleacetic acid structure.

Stability

Detailed experimental stability studies on ribosylimidazole-4-acetic acid under various pH and temperature conditions are not extensively reported. However, as a ribonucleoside, it is expected to be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the glycosidic bond between the ribose sugar and the imidazole ring. For optimal stability, it is recommended to store the compound in a solid, dry form at low temperatures. Aqueous solutions should be freshly prepared, and the pH should be maintained near neutral if prolonged storage is necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

An HPLC method, adapted from the analysis of the related compound imidazoleacetic acid-ribotide (IAA-RP), can be utilized for the quantification of ribosylimidazole-4-acetic acid.[1]

Objective: To separate and quantify ribosylimidazole-4-acetic acid in biological samples or reaction mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

Ribosylimidazole-4-acetic acid standard

Mobile Phase Preparation:

-

A typical mobile phase could consist of a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid in water). The gradient can be optimized to achieve the best separation from other components in the sample matrix.

Sample Preparation:

-

Solid Samples: Dissolve a known weight of the sample in the mobile phase or a suitable solvent.

-

Biological Fluids (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected. Solid-phase extraction (SPE) may be necessary for cleaner samples and pre-concentration.

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution, for example:

-

0-5 min: 5% Acetonitrile

-

5-20 min: Gradient to 50% Acetonitrile

-

20-25 min: Hold at 50% Acetonitrile

-

25-30 min: Return to 5% Acetonitrile and re-equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 210-220 nm, to be optimized based on the UV spectrum of the compound.

-

Injection Volume: 10-20 µL

Quantification:

-

Generate a standard curve by injecting known concentrations of the ribosylimidazole-4-acetic acid standard.

-

The concentration of the analyte in the samples can be determined by comparing the peak area to the standard curve.

Biological Significance and Signaling Pathways

Ribosylimidazole-4-acetic acid is the metabolic product of imidazoleacetic acid-ribotide (IAA-RP), which is formed from the ribosylation of imidazole-4-acetic acid (IAA).[1] IAA itself is a metabolite of histamine.[1]

Metabolic pathway of Ribosylimidazole-4-acetic acid. (Within 100 characters)

Ribosylimidazole-4-acetic acid and its precursor, IAA-RP, are endogenous ligands for imidazoline receptors, particularly the I₁ subtype.[1][5] These receptors are involved in the regulation of blood pressure and other physiological processes.[6] The activation of I₁-imidazoline receptors does not follow the conventional G-protein coupled receptor (GPCR) signaling pathways involving adenylyl or guanylyl cyclases.[5] Instead, it is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[5]

References

- 1. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoleacetic acid riboside|lookchem [lookchem.com]

- 3. Imidazoleacetic acid riboside | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazoleacetic acid riboside | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]

The Physiological Role of the Auxin Receptor System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core auxin receptor system, a cornerstone of plant physiology. It details the molecular signaling pathway, summarizes key quantitative data, and provides detailed protocols for essential experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers investigating plant development and for professionals in drug discovery seeking to modulate plant growth pathways.

The Core Auxin Signaling Pathway

Indole-3-acetic acid (IAA), the most abundant natural auxin, governs a vast array of developmental processes in plants. Its action is primarily mediated through a nuclear signaling pathway that offers a rapid and versatile mechanism for controlling gene expression. The core of this pathway consists of three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which function as auxin co-receptors; the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors; and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

The pathway operates as a molecular switch, toggling between states of transcriptional repression and activation based on intracellular auxin concentrations.

-

In the absence or at low levels of auxin , Aux/IAA proteins bind to ARF transcription factors. This interaction prevents the ARFs from regulating their target genes. Furthermore, Aux/IAA proteins recruit co-repressors of the TOPLESS (TPL) family, which in turn engage histone deacetylases to maintain a condensed, transcriptionally repressed chromatin state.[1][2][3]

-

In the presence of auxin , the hormone acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB proteins and a conserved degron motif (Domain II) on the Aux/IAA proteins.[3] TIR1/AFB proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The auxin-induced binding targets the Aux/IAA repressor for polyubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes, thereby initiating a physiological response.[4]

References

An In-depth Technical Guide to Imidazoleacetic Acid Riboside and its Precursor in Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid riboside (IAA-R) and its phosphorylated precursor, imidazole-4-acetic acid-ribotide (IAA-RP), are endogenous molecules implicated in significant neuronal signaling pathways within the mammalian central nervous system (CNS). While IAA-R is the dephosphorylated metabolite, the primary signaling functions are attributed to IAA-RP, which acts as a putative neurotransmitter and an endogenous agonist at imidazoline (B1206853) receptors (I-Rs). This technical guide provides a comprehensive overview of the biochemistry, signaling mechanisms, and physiological roles of these compounds. It details their metabolic relationship with histamine (B1213489) and histidine, their interaction with imidazoline and GABAergic systems, and their influence on synaptic transmission and autonomic regulation. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual diagrams of the relevant biochemical and signaling pathways to facilitate advanced research and drug development.

Introduction

Imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, imidazoleacetic acid riboside (IAA-R), are recently identified players in the complex landscape of neurochemical signaling[1][2]. IAA-RP has been identified as an endogenous ligand for imidazoline receptors (I-Rs), a class of receptors involved in diverse physiological processes, including the central regulation of blood pressure and modulation of neurotransmitter release[1][3]. Found in neurons throughout the rat central nervous system, IAA-RP is particularly concentrated in brain regions associated with autonomic control, such as the rostral ventrolateral medulla (RVLM)[1][3][4]. Its precursor, imidazoleacetic acid (IAA), is a known agonist of GABA-A receptors, suggesting a novel intersection between the histaminergic, GABAergic, and imidazoline signaling systems[5][6][7]. Understanding the synthesis, metabolism, and function of these molecules is critical for elucidating their roles in neural circuits and their potential as therapeutic targets.

Biochemistry and Metabolism

The synthesis of IAA-R is intrinsically linked to the metabolism of both histidine and histamine. The primary pathway in the CNS involves the formation of its precursor, IAA-RP.

Synthesis Pathway:

-

Formation of Imidazoleacetic Acid (IAA): In the mammalian brain, IAA is primarily derived from the transamination of L-histidine[3][8]. An alternative, less prominent pathway in the CNS is the oxidation of histamine[5][6]. While histamine is typically inactivated via methylation by histamine N-methyltransferase (HNMT) in the brain, inhibition of this enzyme can promote the oxidative pathway, leading to increased IAA formation[6][7][9][10].

-

Ribosylation to form IAA-RP: IAA is conjugated with phosphoribosyl-pyrophosphate (PRPP) in an ATP-dependent reaction to form imidazole-4-acetic acid-ribotide (IAA-RP)[3][8]. This reaction is a rare mechanism in mammals where ATP serves as an energy source rather than a direct substrate[3].

-

Dephosphorylation to form IAA-R: IAA-RP is rapidly metabolized via dephosphorylation by phosphatases and ecto-5′-nucleotidases to yield its terminal metabolite, imidazoleacetic acid riboside (IAA-R)[1][3]. IAA-R generally exhibits far less biological activity than its phosphorylated precursor, IAA-RP[1].

The diagram below illustrates the metabolic pathways leading to the formation of IAA-R.

Caption: Metabolic synthesis pathway of IAA-RP and its metabolite IAA-R.

Role in Neuronal Signaling Pathways

The primary signaling role of this metabolic axis is carried out by IAA-RP, which functions as an endogenous agonist at imidazoline receptors. Its precursor, IAA, also contributes to neuronal modulation through the GABAergic system.

Imidazoline Receptor Signaling (IAA-RP)

IAA-RP is a putative neurotransmitter that acts on I₁ and I₃ imidazoline receptors[1]. This interaction has been shown to modulate synaptic activity, particularly in the hippocampus and brainstem.

-

Presynaptic Inhibition: In the hippocampus, bath-applied IAA-RP induces a concentration-dependent depression of excitatory synaptic transmission at Schaffer collateral-CA1 synapses[11][12]. This effect is characterized by a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) and an increase in paired-pulse facilitation (PPF), suggesting a primarily presynaptic mechanism of action[8][12]. By activating presynaptic I-Rs, IAA-RP likely reduces the probability of glutamate (B1630785) release from axon terminals.

-

Autonomic Regulation: IAA-RP is densely localized in brainstem nuclei critical for blood pressure regulation, including the RVLM and the nucleus tractus solitarius (NTS)[1][3][4]. Microinjection of IAA-RP into the RVLM produces a transient hypertensive response, supporting its role as an endogenous regulator of sympathetic outflow[1][3][8]. It is also present in vestibular neurons that constitute the vestibulo-sympathetic reflex pathway, where it may modulate blood pressure in response to changes in posture[13].